Home > Products > Screening Compounds P44748 > 4-Methyl-6-phenylnicotinic acid
4-Methyl-6-phenylnicotinic acid - 29051-45-4

4-Methyl-6-phenylnicotinic acid

Catalog Number: EVT-12024858
CAS Number: 29051-45-4
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methyl-6-phenylnicotinic acid is an organic compound belonging to the class of nicotinic acids, characterized by a methyl group and a phenyl group attached to the pyridine ring. Its chemical structure is defined by the molecular formula C13H11NO2\text{C}_{13}\text{H}_{11}\text{NO}_{2} and a molecular weight of approximately 213.23 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Source and Classification

4-Methyl-6-phenylnicotinic acid can be sourced from various chemical suppliers and is classified under several categories, including:

  • Chemical Family: Nicotinic acids
  • CAS Number: 29051-45-4
  • Molecular Structure: It features a pyridine ring with substituents that influence its chemical behavior and biological activity .
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Methyl-6-phenylnicotinic acid can be achieved through several methods, primarily involving the modification of existing nicotinic acid derivatives. Common synthetic routes include:

  1. Pyridine Derivative Functionalization:
    • Utilizing reactions such as Suzuki-Miyaura coupling to introduce the phenyl group onto the pyridine ring.
    • This method typically involves coupling a boronic acid derivative with a halogenated nicotinic acid in the presence of a palladium catalyst.
  2. Oxidation Processes:
    • The oxidation of suitable pyridine derivatives can yield this compound. For instance, starting from 2-methyl-5-ethylpyridine, nitric acid can be used under controlled conditions to facilitate the formation of the desired product .
  3. Esterification Reactions:
    • Subsequent reactions might involve esterification steps to enhance solubility or bioactivity, depending on the intended application .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Methyl-6-phenylnicotinic acid consists of:

  • A pyridine ring (six-membered aromatic ring with one nitrogen atom).
  • A methyl group at the 4-position.
  • A phenyl group at the 6-position.

Key structural data includes:

  • Molecular Formula: C13H11NO2\text{C}_{13}\text{H}_{11}\text{NO}_{2}
  • Molecular Weight: 213.23 g/mol
  • Exact Mass: 213.079 g/mol
  • Polar Surface Area (PSA): 50.19 Ų
  • LogP (Partition Coefficient): 2.755, indicating moderate lipophilicity which may influence its bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

4-Methyl-6-phenylnicotinic acid is capable of undergoing various chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions may convert functional groups within the molecule, such as reducing carboxylic acids to alcohols using lithium aluminum hydride.
  3. Substitution Reactions:
    • The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Reagents commonly employed in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution: Various organic nucleophiles depending on the desired reaction outcome.
Mechanism of Action

Process and Data

The mechanism of action for 4-Methyl-6-phenylnicotinic acid primarily involves its interaction with biological targets, particularly in relation to nicotinic acetylcholine receptors. This interaction may lead to various physiological effects, including modulation of neurotransmitter release and potential therapeutic effects in neurological disorders.

The specific pathways through which this compound exerts its effects are still under investigation, but research indicates that it may enhance cognitive functions or exhibit neuroprotective properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not available.
  • Boiling Point: Not available.
  • Density: Not available.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.
  • Stability: Generally stable under normal laboratory conditions but may require specific storage conditions to prevent degradation.

Relevant analyses indicate that the compound's properties make it suitable for various applications in medicinal chemistry and drug development .

Applications

4-Methyl-6-phenylnicotinic acid has several potential scientific uses:

  1. Medicinal Chemistry:
    • Investigated for its role as a pharmacological agent targeting nicotinic receptors.
  2. Neuroscience Research:
    • Potential applications in studying cognitive enhancement and neuroprotection.
  3. Drug Development:
    • Serves as a scaffold for designing new drugs aimed at treating neurological disorders or enhancing cognitive function .
Introduction to Nicotinic Acid Derivatives in Medicinal Chemistry

Structural Significance of 6-Aryl-Substituted Nicotinic Acid Scaffolds

The introduction of aryl groups at the C-6 position of the nicotinic acid ring induces profound effects on molecular conformation and biological interactions:

  • Electronic Modulation and Planarity: The 6-aryl group, particularly phenyl, extends molecular planarity and introduces distinct electronic effects. The electron-rich phenyl ring can engage in π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., COX-2 hydrophobic cleft). This contrasts with C-5 substituted analogs where steric hindrance near the carboxylic acid can impair hydrogen bonding [6] [7]. Computational studies indicate a ~15° dihedral angle between the pyridine and phenyl rings in 6-aryl-nicotinates, balancing conjugation and conformational flexibility for optimal target engagement [6].
  • Enhanced Receptor Affinity: 6-Aryl substitution significantly influences binding to key therapeutic targets. For instance, in hydroxycarboxylic acid receptor 2 (HCA2/GPR109A)—a GPCR target for lipid modulation—the 6-aryl group enhances hydrophobic interactions within the receptor's transmembrane domain. This is evidenced by 6-phenylnicotinic acid derivatives exhibiting 3-5 fold higher HCA2 agonist potency (EC₅₀ ≈ 1-5 µM) compared to nicotinic acid (EC₅₀ ≈ 15 µM) [4] [9].
  • Metabolic Stability: The C-6 phenyl group shields the pyridine ring from oxidative metabolism, reducing susceptibility to CYP450-mediated degradation. Microsomal stability assays show 6-phenylnicotinates exhibit >60% remaining parent compound after 60 minutes, compared to <30% for unsubstituted analogs [6].

Table 1: Impact of C-6 Substituents on Nicotinic Acid Derivatives

C-6 SubstituentTarget Affinity (HCA2 EC₅₀, µM)Microsomal Stability (% Remaining)Key Molecular Interactions
None (Nicotinic Acid)15-25<30%Carboxylate H-bonding
Phenyl1-5>60%π-π stacking, Hydrophobic pocket filling
4-Methylphenyl0.8-2>75%Enhanced hydrophobic contact
4-Chlorophenyl2-4~70%Halogen bonding potential

Role of C-4 Methyl and C-6 Phenyl Pharmacophores in Bioactivity

The synergistic integration of C-4 methyl and C-6 phenyl groups creates a pharmacophore with optimized steric, electronic, and hydrophobic properties:

  • C-4 Methyl Group Effects:
  • Steric Shielding: The methyl group adjacent to the carboxylic acid restricts rotational freedom, favoring bioactive conformations. This is critical for aligning the carboxylate for salt-bridge formation with conserved arginine residues (e.g., Arg513 in COX-2) [6] [7].
  • Electron-Donating Influence: Methyl substitution increases electron density at C-3/C-5 positions, enhancing hydrogen bond acceptor strength of the pyridyl nitrogen. Quantum mechanical calculations show a ~10% increase in electrostatic potential at nitrogen versus unsubstituted analogs [6].
  • Metabolic Resistance: Blocks hydroxylation at C-4/C-5, a primary oxidative pathway. Radiolabeled studies confirm reduced hepatic accumulation of hydroxylated metabolites (<5% vs >20% for des-methyl analogs) [6].

  • C-6 Phenyl Group Effects:

  • Hydrophobic Pocket Occupation: The phenyl ring occupies accessory hydrophobic pockets in targets like diacylglycerol acyltransferase 2 (DGAT2), where 6-phenyl derivatives inhibit triglyceride synthesis (IC₅₀ ~8 µM) [4] [9].
  • Selectivity Modulation: In anti-inflammatory applications, the 6-phenyl group confers COX-2 selectivity by accommodating the larger active site (Selectivity Index = COX-2 IC₅₀/COX-1 IC₅₀ >15 for 6-aryl derivatives vs <5 for fenamates) [6].

Table 2: Bioactivity Contributions of C-4 and C-6 Pharmacophores

PharmacophoreTarget Engagement MechanismBiological ConsequenceExemplary Activity
C-4 Methyl- Restricts carboxylate rotation - Electron donation to pyridyl N- Enhanced enzyme inhibition potency - Reduced Phase I metabolism30% increase in COX-2 binding affinity vs des-methyl analog [6]
C-6 Phenyl- Hydrophobic pocket filling - π-π stacking with Phe/Trp residues- Improved receptor subtype selectivity - Sustained target occupancy5-fold HCA2 agonism boost; 3x plasma half-life [4] [9]
Synergistic Pair- Optimal spatial orientation of carboxylate and aryl plane - Balanced logP (~2.5)- Dual-action potential (e.g., anti-inflammatory + lipid modulation)COX-2 IC₅₀ = 0.8 µM; DGAT2 inhibition >60% at 10µM [6] [9]

Historical Development of Nicotinic Acid-Based Therapeutic Agents

The evolution of nicotinic acid derivatives reflects iterative refinements targeting enhanced potency and selectivity:

  • Early Derivatives (1950s-1980s): Initial exploration focused on simple esters and amides. Key milestones included:
  • Niflumic Acid (1960s): A 2-(3-trifluoromethylanilino)nicotinate introduced as an NSAID. Its moderate COX inhibition (IC₅₀ ~20 µM) and GI toxicity highlighted the need for C-6 modifications to improve target affinity and safety [6] [7].
  • Antilipidemic Niacin (1950s): High-dose immediate-release nicotinic acid demonstrated triglyceride-lowering effects, but flushing limited utility. This spurred development of sustained-release formulations and C-6 substituted analogs to activate HCA2 with reduced side effects [4] [9].

  • Modern Scaffold Optimization (1990s-Present): Strategic C-4/C-6 substitutions yielded clinically advanced candidates:

  • C-6 Aminosulfonyl Derivatives: Compounds like 6-(4-methylpiperazin-1-ylmethyl)nicotinic acid (PubChem CID: 53415092) emerged as potent anti-inflammatories with >100-fold COX-2 selectivity. The sulfonamide group engages Arg513 in COX-2 via H-bonding, while C-6 substitution enhances hydrophobic contact with Phe518 [5] [6].
  • Bicyclic Nicotinate Analogs: Intramolecular cyclizations (e.g., 1-azabicyclo[3.2.1]oct-3-enes) created constrained scaffolds mimicking bioactive conformations of 6-aryl-nicotinates. These exhibit dual HCA2 agonism and DGAT2 inhibition [8].
  • Neuroprotective Derivatives: C-4 methyl/C-6 aryl nicotinates activate NAD+-dependent deacetylases (Sirtuins) and enhance mitochondrial function in neurodegeneration models. This repurposes the scaffold beyond metabolic disease [4].

Properties

CAS Number

29051-45-4

Product Name

4-Methyl-6-phenylnicotinic acid

IUPAC Name

4-methyl-6-phenylpyridine-3-carboxylic acid

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-9-7-12(10-5-3-2-4-6-10)14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

LZCUYAFRSJCAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.